N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic organic compound that features a naphthamide core, a thiophene ring, and a piperazine moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthamide Core: This could involve the reaction of 1-naphthoic acid with an amine to form the naphthamide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the Piperazine Moiety: The final step might involve the alkylation of the piperazine ring with a suitable electrophile.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-methylpiperazin-1-yl)ethyl)-1-naphthamide: Lacks the thiophene ring.
N-(2-(thiophen-3-yl)ethyl)-1-naphthamide: Lacks the piperazine moiety.
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: Has a benzamide core instead of a naphthamide core.
Uniqueness
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is unique due to the combination of its structural features, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-24-10-12-25(13-11-24)21(18-9-14-27-16-18)15-23-22(26)20-8-4-6-17-5-2-3-7-19(17)20/h2-9,14,16,21H,10-13,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCTBQVYFQLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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